Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate
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Overview
Description
Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate: is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for further development in antibacterial therapies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases .
Industry
Industrially, this compound is used in the synthesis of advanced materials. Its unique properties make it suitable for applications in the development of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a multi-target approach .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Uniqueness
Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Biological Activity
Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate (CAS No. 2060591-18-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound involves various synthetic pathways that have been optimized for yield and purity. The structural complexity of the imidazo[1,5-a]pyridine framework allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Properties
Recent studies have demonstrated that compounds within the imidazo[1,5-a]pyridine family exhibit significant antimicrobial activity. For instance:
- Inhibition against Bacteria : Compounds similar to this compound have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This suggests a promising avenue for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assessments have revealed that derivatives of this compound can selectively inhibit cancer cell proliferation. The MTT assay results indicated significant cytotoxic effects on various cancer cell lines while showing lower toxicity on normal cells .
The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in bacterial cell wall synthesis and DNA replication:
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to targets such as DNA gyrase and MurD ligase through multiple interactions including hydrogen bonding and π-stacking . These interactions are crucial for its antibacterial efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated a series of thiazolo[4,5-b]pyridines alongside Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives. The findings indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their robust activity against resistant strains .
Case Study 2: Anticancer Potential
Another research effort highlighted the anticancer properties of related imidazopyridine compounds. The study demonstrated that these compounds could induce apoptosis in cancer cells via the inhibition of specific kinases involved in cell survival pathways .
Summary of Biological Activities
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-12-6-11-9(8(12)5-7)10(13)14-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
VICRLOAZJOWPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C=NC(=C2C1)C(=O)OC |
Origin of Product |
United States |
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